molecular formula C49H74O14 B1244374 Avermectin A1a CAS No. 65195-51-9

Avermectin A1a

Cat. No. B1244374
CAS RN: 65195-51-9
M. Wt: 887.1 g/mol
InChI Key: AFSHKCWTGFDXJR-SQOHEDJBSA-N
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Description

Avermectin A1a is part of the avermectins, a series of drugs and pesticides used to treat parasitic worm infestations and to reduce insect pests . They are a group of 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties . These naturally occurring compounds are generated as fermentation products by Streptomyces avermitilis, a soil actinomycete . The avermectin complex contains four closely related major components – A1a, A2a, B1a and B2a – in varying proportions and four minor components – A1b, A2b, B1b and B2b .


Synthesis Analysis

The first total synthesis of avermectin A1a was achieved by Danishefsky et al . Since then, the total synthesis of avermectins has been reported by many groups . A stereodivergent approach to the spiroketal fragment of the avermectins, including an advanced intermediate in the total synthesis of avermectin A1a, was developed . The route relies on stereoselective propanal, acetone, and 1,5-directed methyl ketone aldol reactions .


Molecular Structure Analysis

The avermectin complex contains four closely related major components – A1a, A2a, B1a and B2a – in varying proportions and four minor components – A1b, A2b, B1b and B2b . Since these compounds are of biological origin, they have no residual problems and other environmental side effects .


Chemical Reactions Analysis

Avermectins are a family of four closely-related major components, A1a, A2a, B1a and B2a, and four minor components, A1b, A2b, B1b and B2b, which are lower homologs of the corresponding major components . The first total synthesis of avermectin A1a was achieved by Danishefsky et al .

Scientific Research Applications

Avermectin Derivatives and Biological Effects

Avermectins, including Avermectin A1a, are natural products derived from fermenting Streptomyces avermitilis. They are utilized as pesticides and for treating pests and parasitic worms due to their anthelmintic and insecticidal properties. Beyond their traditional uses, avermectins have shown potential in anticancer, anti-diabetic, antiviral, and antifungal applications, and in treating various metabolic disorders. Their mechanism of action involves disrupting the transmission of electrical impulses in invertebrate muscles and nerves (Batiha et al., 2020).

Heterologous Expression for Avermectin Derivatives

Research has been conducted on the cloning and heterologous expression of the Avermectins biosynthetic gene cluster. This approach facilitates the development of novel Avermectin derivatives and aids in synthetic biology studies of Avermectins. In this process, different Avermectin components including A1a were detected, showcasing the method's potential for producing diverse Avermectin derivatives (Deng et al., 2017).

Biosynthesis Insights and Combinatorial Biosynthesis

Studies have provided insights into the biosynthesis of the deoxysugar L-oleandrose, a component of avermectin A1a. Understanding this biosynthesis pathway opens avenues for altering avermectin structures through combinatorial biosynthesis, enabling the production of modified avermectins (Wohlert et al., 2001).

Gene Replacement for Alternative Production

Research into gene replacement strategies has been explored for alternative production of avermectin components. By replacing specific genes in Streptomyces avermitilis, researchers have been able to manipulate the production process of avermectins, including A1a, to yield specific compounds with desired properties (Yong & Byeon, 2005).

Regulation of Avermectin Biosynthesis

The study of regulatory genes like aveR in Streptomyces avermitilis has shown significant effects on avermectin production. Understanding the role of such regulatory genes can be crucial in controlling the biosynthesis of avermectins for enhanced production or for creating specific derivatives (Kitani et al., 2009).

Synthetic Biology for Production Improvement

Avermectins, including A1a, have been the subject of extensive synthetic biology research to improve production yields and diversify their chemical structures. These efforts are crucial in enhancing the commercial and therapeutic potential of avermectins (Zhuo et al., 2014).

Safety And Hazards

Avermectin A1a may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak , .

properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74O14/c1-12-26(2)43-29(5)18-19-48(63-43)24-35-21-34(62-48)17-16-28(4)42(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)41(50)31(7)57-39)27(3)14-13-15-33-25-56-46-44(55-11)30(6)20-36(47(51)59-35)49(33,46)52/h13-16,18-20,26-27,29,31-32,34-46,50,52H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSHKCWTGFDXJR-SQOHEDJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058613
Record name Avermectin A1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avermectin A1a

CAS RN

65195-51-9
Record name Avermectin A1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avermectin A1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin A1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVERMECTIN A1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRI17ZJ0WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
SJ Danishefsky, DM Armistead, FE Wincott… - Journal of the …, 1989 - ACS Publications
Key fragments for the total synthesis of the title compound were elaborated from D-ribose and D-glucose and coupled through a crossed aldol dehydration maneuver(33+ 44—» 46). An …
Number of citations: 198 pubs.acs.org
SJ Danishefsky, DM Armistead, FE Wincott… - Journal of the …, 1987 - ACS Publications
The avermectins are a related series of anthelmintic agents originally isolated from Streptomyces avermitilis. These com-pounds were discovered and developed by Merck scientists. 1" …
Number of citations: 133 pubs.acs.org
SJ Danishefsky, HG Selnick… - Journal of the …, 1987 - ACS Publications
The elucidation of the structure activity of the antiparasitic avermectins and semisynthetic congeners (cf. ivermectins) presents significant challenges and opportunities for medicinal …
Number of citations: 63 pubs.acs.org
H Ikeda, S Ōmura - Chemical reviews, 1997 - ACS Publications
… Figure 7 Pathway for the biosynthesis of avermectin A1a and B1a. The 12 SUs of avermectin PKS (AVM-PKS) act sequentially to add 12 acyl units (seven acetate and five propionate …
Number of citations: 212 pubs.acs.org
X Zhang, Z Chen, M Li, Y Wen, Y Song, J Li - Applied microbiology and …, 2006 - Springer
Ivermectin, 22, 23-dihydroavermectin B1, is commercially important in human, veterinary medicine, and pesticides. It is currently synthesized by chemical reduction of the double bond …
Number of citations: 37 link.springer.com
LG Menchikov, MK Dzhafarov, IV Zavarzin - Russ. Chem. Rev., 2022 - researchgate.net
… into spiroketals, including the key intermediate I in the total synthesis of avermectin A1a (Scheme 3).… 16 diastereomers Avermectin A1a PG is protecting group, TMS is trimethylsilyl, Piv is …
Number of citations: 2 www.researchgate.net
S Kitani, H Ikeda, T Sakamoto, S Noguchi… - Applied microbiology and …, 2009 - Springer
… 1b, ΔaveR did not produce any components of avermectins (such as avermectin A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b), which agreed well with the trait of the transposon mutant. …
Number of citations: 110 link.springer.com
SE Wohlert, N Lomovskaya, K Kulowski, L Fonstein… - Chemistry & Biology, 2001 - cell.com
… expressed under control of the actI and actIII promoters, respectively, correctly glycosylated exogenous avermectin A1a aglycone with identical oleandrose units to yield avermectin A1a. …
Number of citations: 85 www.cell.com
S Hanessian, P Chemla - Tetrahedron letters, 1991 - Elsevier
R=H, Avermectin Bla, 1 R=Me, Avermectin A,a, 2 19-Epi-Avermectin A,a Page 1 Tcmhedron Letters. Vo132. No.24, pi 2719-2722 1991 Rited in Great Britain oo4cl4039/91 s3.00 + .oo …
Number of citations: 15 www.sciencedirect.com
CD Schmidt - Environmental Entomology, 1983 - academic.oup.com
Manure from cattle treated with an intramuscular injection of an avermectin, MK-933 [at least 80% 22, 23-dihydro-5-O-demethylavermectin A 1a and not more than 20% 22,23-dihydro-5-…
Number of citations: 99 academic.oup.com

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